(2-Bromopyridin-3-yl)methanol
Overview
Description
“(2-Bromopyridin-3-yl)methanol” is a chemical compound with the CAS Number: 131747-54-1 . It has a molecular weight of 188.02 and its IUPAC name is (2-bromo-3-pyridinyl)methanol . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of “(2-Bromopyridin-3-yl)methanol” involves a reaction of 2-bromopyridine-3-carbaldehyde with sodium borohydride (NaBH4) in methanol at 0 degrees Celsius under a nitrogen atmosphere . The reaction is monitored by thin-layer chromatography (TLC) and the product is obtained as a white solid .Molecular Structure Analysis
The InChI code for “(2-Bromopyridin-3-yl)methanol” is 1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Bromopyridin-3-yl)methanol” is a solid at room temperature . It is slightly soluble in water .Scientific Research Applications
Organic Synthesis
(2-Bromopyridin-3-yl)methanol: is a versatile building block in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactivity as a halogenated compound. This compound can undergo various types of cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for creating biaryl structures commonly found in pharmaceuticals . Additionally, its alcohol functionality allows for further transformations, such as oxidation to corresponding aldehydes or ketones, which can serve as intermediates in multistep synthesis routes.
Medicinal Chemistry
In medicinal chemistry, (2-Bromopyridin-3-yl)methanol serves as a precursor for the synthesis of various heterocyclic compounds. These heterocycles are often key frameworks in drug molecules due to their ability to interact with biological targets. The bromine atom in this compound provides a handle for further functionalization through nucleophilic substitution reactions, enabling the introduction of pharmacophores into the molecule .
Material Science
(2-Bromopyridin-3-yl)methanol: finds applications in material science, particularly in the development of new materials with specific electronic or photonic properties. Its pyridine moiety can be incorporated into polymers or small molecules that form part of organic light-emitting diodes (OLEDs) or other electronic devices .
Analytical Chemistry
In analytical chemistry, (2-Bromopyridin-3-yl)methanol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct spectral properties allow for its use in calibrating instruments or as a reagent in the development of new analytical techniques .
Biochemistry
(2-Bromopyridin-3-yl)methanol: plays a role in biochemistry research as a synthetic intermediate for biochemical probes. These probes can be used to study enzyme mechanisms or to map out biological pathways. The compound’s reactivity enables the introduction of isotopic labels or fluorescent tags that are essential for tracing biochemical processes .
Environmental Applications
Lastly, (2-Bromopyridin-3-yl)methanol may be utilized in environmental chemistry for the synthesis of compounds that can act as sensors or neutralizers of pollutants. Its ability to participate in various chemical reactions makes it a candidate for creating molecules that can react with and detect hazardous substances in the environment .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Bromopyridines, in general, are known to be versatile intermediates in organic synthesis and are often used in the production of pharmaceuticals and agrochemicals .
Mode of Action
The bromine atom can be displaced by nucleophiles, allowing for a wide range of transformations .
Action Environment
The action, efficacy, and stability of (2-Bromopyridin-3-yl)methanol can be influenced by various environmental factors . These could include pH, temperature, and the presence of other chemicals or enzymes that could interact with the compound.
properties
IUPAC Name |
(2-bromopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZUABMLGJKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563702 | |
Record name | (2-Bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131747-54-1 | |
Record name | (2-Bromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromopyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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